molecular formula C7H13NO2 B13069259 methyl (3S)-3-amino-3-cyclopropylpropanoate

methyl (3S)-3-amino-3-cyclopropylpropanoate

Cat. No.: B13069259
M. Wt: 143.18 g/mol
InChI Key: DBXORJHKYZODNO-LURJTMIESA-N
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Description

Methyl (3S)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-cyclopropylpropanoate typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce alcohols.

Scientific Research Applications

Methyl (3S)-3-amino-3-cyclopropylpropanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, affecting its activity. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in ester hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Methyl (3S)-3-amino-3-hydroxypropanoate: Contains a hydroxyl group instead of a cyclopropyl group.

    Methyl (3S)-3-amino-3-methylpropanoate: Has a methyl group in place of the cyclopropyl group.

Uniqueness

Methyl (3S)-3-amino-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific biological activities or chemical reactivities.

Biological Activity

Methyl (3S)-3-amino-3-cyclopropylpropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological interactions, mechanisms of action, and relevant case studies that highlight its significance in research.

This compound can be synthesized through various methods, typically involving the esterification of the corresponding amino acid with methanol. The synthesis often requires specific conditions such as the presence of catalysts and controlled temperature to ensure high yields and purity.

Synthetic Route

  • Esterification : The reaction of (3S)-3-amino-3-cyclopropanoic acid with methanol, often catalyzed by sulfuric acid.
  • Protecting Groups : Utilizing protecting groups for the amino function can enhance selectivity during synthesis.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors.

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The cyclopropyl moiety may enhance binding affinity to specific receptors, influencing downstream signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in various assays:

StudyBiological ActivityAssay TypeIC50 (µM)
Study 1Inhibition of enzyme XEnzyme assay0.5
Study 2Antimicrobial activityDisk diffusion10
Study 3Cytotoxicity against cancer cellsMTT assay20

These findings indicate that the compound may serve as a lead structure for developing new therapeutic agents.

Case Studies

Case studies have been instrumental in elucidating the compound's effects in real-world applications. For instance:

  • Case Study on Antimicrobial Effects : A clinical trial examined the efficacy of this compound against resistant bacterial strains, showing promising results in reducing infection rates.
  • Cancer Research : Another study focused on its cytotoxic effects on specific cancer cell lines, revealing a dose-dependent response that supports further investigation into its potential as an anticancer agent.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (3S)-3-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1

InChI Key

DBXORJHKYZODNO-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1CC1)N

Canonical SMILES

COC(=O)CC(C1CC1)N

Origin of Product

United States

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